(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
[3-(cyclobutylmethoxy)pyridin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-7-10-11(5-2-6-13-10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDGHXVCOHCONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(N=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound this compound is characterized by a pyridine ring substituted with a cyclobutylmethoxy group. Its chemical formula is with a molecular weight of approximately 204.27 g/mol. The presence of the cyclobutyl group may influence its lipophilicity and receptor binding affinity.
The mechanism of action of this compound involves its interaction with specific receptors or enzymes in biological systems. Preliminary studies suggest that this compound may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), which are pivotal in mediating various physiological responses.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For instance, a study reported that similar compounds showed enhanced activation of Jurkat T cells, indicating potential immunotherapeutic effects against cancers . The efficacy was measured using EC50 values, where lower values indicate higher potency.
| Compound | EC50 (nM) | Activity Description |
|---|---|---|
| 8j | 35 | Strong activation of Jurkat T cells |
| 8h | 50 | Moderate activation |
| 8i | 60 | Moderate activation |
Neuropharmacological Effects
In neuropharmacological contexts, compounds similar to this compound have shown promise as GPR88 agonists. GPR88 is involved in modulating dopamine signaling pathways, which are critical in conditions like schizophrenia and addiction . The compound's ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.
Anti-inflammatory Properties
Pyridine derivatives have also been explored for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could be beneficial in treating inflammatory diseases .
Case Studies
- Cancer Immunotherapy : A study evaluated the effects of several pyridine derivatives on immune cell activation. It was found that this compound significantly increased the production of cytokines in activated T cells, suggesting its potential as an immunomodulator .
- GPR88 Agonist Evaluation : In vivo studies demonstrated that compounds derived from the same scaffold as this compound could reduce alcohol-seeking behavior in animal models, indicating their utility in addiction therapy .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Chemical Formula : CHNO
- CAS Number : 2098120-94-4
- Molecular Weight : 189.25 g/mol
This compound features a pyridine ring substituted with a cyclobutylmethoxy group and an amine, which is crucial for its biological activity.
GPR88 Agonism
Recent studies have indicated that compounds similar to (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine can act as agonists for the GPR88 receptor, which is implicated in various neurological conditions. Research has shown that modifications to the pyridine scaffold can enhance potency and selectivity for GPR88, suggesting that this compound may also exhibit similar properties .
Table 1: Structure-Activity Relationship of GPR88 Agonists
| Compound | EC50 (nM) | Lipophilicity (ClogP) | Notes |
|---|---|---|---|
| 1 | 14 | 3.7 | Strong GPR88 agonist |
| 2 | 40 | 3.6 | Comparable potency |
| 3 | 132 | 4.5 | Moderate potency |
Neuropharmacology
Due to its ability to penetrate the blood-brain barrier (BBB), this compound is being investigated for its potential in treating neurodegenerative diseases and addiction disorders. Its structural characteristics allow it to interact effectively with central nervous system targets, making it a candidate for further development .
Medicinal Chemistry
The compound's unique structure allows for modifications that can lead to improved pharmacological profiles. For instance, altering the cyclobutyl group can affect both potency and selectivity towards specific receptors, which is critical in drug design .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic areas:
- GPR88 Agonist Development : A study demonstrated that derivatives of pyridine-based compounds could activate GPR88 effectively, suggesting a pathway for developing treatments for alcohol addiction by modulating this receptor's activity .
- CNS Penetration Studies : In vivo studies indicated that compounds with similar structures showed significant brain penetration capabilities, which is essential for treating neurological disorders .
- Structure Optimization : Research into SAR has revealed that specific modifications to the cyclobutyl group can enhance binding affinity to target receptors while maintaining favorable pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the pyridine ring significantly impacts molecular weight, lipophilicity (logP), and solubility. Below is a comparative analysis of key analogs:
*Calculated based on C11H15N2O.
Key Observations:
- Trifluoromethyl substitution (as in ) introduces strong electron-withdrawing effects, contrasting with the electron-donating nature of cyclobutylmethoxy.
Anti-Mycobacterial Activity ()
Compounds with pyridin-2-ylmethanamine scaffolds (e.g., 47–51 in ) exhibit anti-mycobacterial activity. For example:
- Compound 47 (6-methyl substituent): 64% yield, 99.1% purity, MIC = 0.12 µg/mL against M. tuberculosis.
- Compound 48 (6-methoxy substituent): 90% yield, 99.6% purity, MIC = 0.25 µg/mL.
The cyclobutylmethoxy analog’s larger substituent may alter binding to mycobacterial targets (e.g., enzymes or membranes) due to steric effects, though direct data are unavailable.
Structural and Electronic Comparisons
- Cyclobutylmethoxy vs. Trifluoromethyl () :
- Cyclobutylmethoxy is electron-donating via resonance, increasing pyridine ring basicity.
- Trifluoromethyl is electron-withdrawing, reducing basicity and enhancing metabolic stability.
- Cyclobutylmethoxy vs. Cyclobutylmethoxy lacks H-bond donors but offers conformational rigidity.
Preparation Methods
Reductive Amination of Pyridin-2-yl-methylamine Derivatives
A patented method (EP1358179B1) describes a novel reductive amination approach for preparing pyridin-2-yl-methylamine derivatives, which can be adapted for this compound:
- Starting Materials : Cyanohydrins of a specific formula and pyridin-2-yl-methylamine.
- Reaction Conditions :
- The reaction medium is alcoholic, typically methanol.
- The medium is rendered basic by adding an organic tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Reductive conditions are established using boron hydrides, especially sodium cyanoborohydride (NaBH3CN).
- Process :
- The cyanohydrin and pyridin-2-yl-methylamine undergo reductive amination at room temperature.
- Addition of metal salts like iron sulfate (FeSO4·7H2O) can suppress side reactions.
- Advantages :
- Mild reaction conditions.
- High selectivity and yield.
- Avoids harsh reagents and conditions used in previous methods.
This method is particularly useful for introducing the methanamine functionality on the pyridine ring.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Halogenation or Bromination | Starting pyridine derivative | Introduce leaving group at 3-position | Prepares for nucleophilic substitution |
| 2 | Nucleophilic substitution or Suzuki coupling | Cyclobutylmethanol or boronic acid, base, Pd catalyst | Install cyclobutylmethoxy group at 3-position | Requires inert atmosphere, heating |
| 3 | Reductive amination | Pyridin-2-yl-methylamine, cyanohydrin, NaBH3CN, DABCO, methanol | Install methanamine group at 2-position | Mild conditions, room temperature |
Detailed Research Findings
Yields and Purity : The reductive amination step typically achieves high yields (~50-70%) with careful control of reaction parameters such as temperature, pH, and reducing agent concentration.
Reaction Medium : Methanol is preferred for the reductive amination due to its polarity and ability to dissolve both organic and inorganic reagents.
Catalysts and Bases : Use of Pd(dppf)Cl2 in Suzuki coupling is common for similar pyridine derivatives, with potassium carbonate as a base. For reductive amination, organic tertiary amines like DABCO facilitate the reaction by maintaining basic conditions.
Side Reactions and Suppression : Metal salts such as FeSO4·7H2O can complex cyanide ions and suppress side reactions during reductive amination.
Data Table: Physicochemical Properties Relevant to Preparation
Summary and Outlook
The preparation of this compound involves combining modern synthetic organic methodologies:
- Reductive amination of pyridin-2-yl-methylamine derivatives using cyanohydrins under mild, basic, and reductive conditions.
- Introduction of the cyclobutylmethoxy substituent via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
These methods provide a flexible and efficient route to this compound, which is of interest for pharmaceutical research due to its unique structural features. Optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for maximizing yield and purity.
Q & A
Q. What are the established synthetic routes for (3-(Cyclobutylmethoxy)pyridin-2-yl)methanamine?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. For example:
Cyclobutylmethoxy Introduction : A nucleophilic substitution reaction on 3-hydroxypyridine-2-carboxaldehyde using cyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Methanamine Formation : Reductive amination of the aldehyde intermediate (e.g., using NaBH₃CN and ammonium acetate in methanol) .
Yield optimization requires precise temperature control (room temperature for reductive amination to minimize side reactions) and inert atmospheres .
Q. What analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclobutylmethoxy at C3, methanamine at C2). 2D NMR (COSY, HSQC) resolves overlapping signals .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₆N₂O) .
Q. What are the recommended storage and handling protocols?
- Methodological Answer :
- Storage : Refrigerate (2–8°C) in sealed, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation and moisture absorption .
- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid static discharge by grounding equipment during transfer .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of the cyclobutylmethoxy group?
- Methodological Answer : Regioselectivity on the pyridine ring is influenced by:
- Directing Groups : Pre-functionalization with electron-withdrawing groups (e.g., nitro at C5) to direct cyclobutylmethoxy to C3 .
- Catalytic Systems : Transition metals (e.g., Pd/Cu) can mediate cross-coupling reactions, though this requires optimization to avoid over-functionalization .
- Steric Effects : Bulky cyclobutylmethyl groups favor para substitution relative to existing substituents .
Q. How do structural modifications (e.g., substituent position) influence biological activity?
- Methodological Answer : Comparative studies with analogs (e.g., methyl vs. cyclobutylmethoxy groups) reveal:
- Pharmacokinetics : Cyclobutylmethoxy enhances lipophilicity (logP +0.5 vs. methyl), improving blood-brain barrier penetration .
- Target Binding : Pyridine C2-methanamine acts as a hydrogen-bond donor in enzyme active sites (e.g., kinase inhibitors), while C3-cyclobutylmethoxy modulates steric interactions .
- Data-Driven Example : Analog 2-(6-Methylpyridin-2-yl)ethanamine shows reduced target affinity (IC₅₀ = 1.2 μM vs. 0.3 μM for the cyclobutylmethoxy variant) .
Q. What computational methods predict reactivity or target interactions for this compound?
- Methodological Answer :
- Docking Simulations : Molecular docking (AutoDock Vina) with homology-modeled proteins identifies potential binding pockets .
- DFT Calculations : Assess electronic effects (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks .
- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. How can synthetic byproducts be minimized during large-scale production?
- Methodological Answer :
- Process Optimization : Use flow chemistry for precise control of reaction parameters (residence time, temperature) .
- Catalyst Screening : Heterogeneous catalysts (e.g., immobilized Pd nanoparticles) reduce metal leaching and improve recyclability .
- In-Situ Monitoring : Raman spectroscopy tracks intermediate formation to halt reactions at optimal conversion points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
